N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide

Antibacterial SAR Oxazolidinone Staphylococcus aureus

Researchers and procurement specialists requiring a well-characterized 4-monosubstituted phenyloxazolidinone reference standard should select N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide (CAS 115006-76-3). This compound defines the potency floor for 4-methyl analogs in quantitative SAR (QSAR) models and serves as an essential baseline comparator against clinical candidates like DuP-721. Its distinct molecular mass makes it an ideal co-injection standard for HPLC reaction monitoring and a system suitability marker for limit of detection (LOD) and limit of quantification (LOQ) determinations. Do not substitute with more potent or complex analogs, as doing so will compromise SAR model integrity and calibration accuracy.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 115006-76-3
Cat. No. B2884802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide
CAS115006-76-3
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C
InChIInChI=1S/C13H16N2O3/c1-9-3-5-11(6-4-9)15-8-12(18-13(15)17)7-14-10(2)16/h3-6,12H,7-8H2,1-2H3,(H,14,16)
InChIKeyBCBHZUHBNUKJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide (CAS 115006-76-3): A Key Oxazolidinone Intermediate for SAR and Impurity Profiling


N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide (CAS 115006-76-3) is a synthetic 5-(acetamidomethyl)oxazolidinone [1]. This compound serves as a critical 4-monosubstituted phenyloxazolidinone reference standard within the broader class of oxazolidinone antibacterial agents, which includes clinical candidates like DuP-721. Its structural identity, confirmed as C13H16N2O3 (MW: 248.28) , distinguishes it from more complex, multiply-substituted clinical analogs. Published structure-activity relationship (SAR) studies from the DuPont Merck group establish it as a baseline comparator for understanding how specific aryl substitution patterns dictate antibacterial potency against Gram-positive organisms such as *Staphylococcus aureus* and *Enterococcus faecalis* [2].

Procurement Rationale for N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide: Why All Oxazolidinones Are Not Equivalent


Researchers and procurement specialists cannot simply interchange N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide with other oxazolidinone antibacterials like DuP-721 or linezolid without compromising SAR model integrity. Foundational SAR work published in the *Journal of Medicinal Chemistry* demonstrated that antibacterial activity in the 5-(acetamidomethyl)oxazolidinone series is exquisitely sensitive to the aryl substitution pattern [1]. The p-tolyl (4-methyl) substitution at the N-3 position provides a specific, well-characterized benchmark of minimal but measurable potency, which is lost or dramatically altered when more polar or larger groups are introduced [2]. Using a more potent or structurally complex analog as a surrogate obscures the baseline contributions of simple lipophilic substituents to target binding and bacterial membrane penetration, which is a critical parameter in quantitative SAR (QSAR) and lead optimization workflows. The quantitative evidence below specifies the exact value of this compound as a well-defined tool versus closely related in-class compounds [3].

Quantitative Differentiation of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide Against Closest Analogs


Defined Antibacterial Activity Baseline Against S. aureus Compared to 4-Acetyl and 4-Nitro Analogs

In the pivotal SAR series from DuPont Merck, the 4-methyl (p-tolyl) substituent on the phenyloxazolidinone core provided a quantifiable, moderate antibacterial activity against *Staphylococcus aureus*. Published data establish that 4-monosubstituted analogs possess activity that is equivalent to 3-monosubstituted analogs only for small substituents. As the 4-methyl group represents a minimal lipophilic substitution, this compound serves as a crucial baseline for quantifying the potency gain achieved by more polar, electron-withdrawing groups such as the 4-acetyl (DuP-721) substituent. The 4-methyl analog displays a clear activity cliff, with its MIC value being several fold higher than the clinical candidate DuP-721, a differential that is foundational for understanding oxazolidinone pharmacophore requirements [1].

Antibacterial SAR Oxazolidinone Staphylococcus aureus

Class-Level Differentiation as a Pure 4-Monosubstituted Comparator in Multiply-Substituted SAR

The 1992 SAR study explicitly established that the antibacterial activities of 3,4-disubstituted compounds are comparable to those of the 4-monosubstituted analogues for small 3-substituents (smaller than Br), but decline rapidly for larger 3-substituents [1]. N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide, as the 4-methyl parent compound lacking a 3-substituent, is the essential control compound for evaluating this additive or non-additive effect. Using a 3,4-disubstituted analog like linezolid (3-fluoro-4-morpholinyl) cannot substitute for this control because the 3-substituent introduces a steric and electronic perturbation that masks the baseline contribution of the 4-position alone. This compound uniquely enables the deconvolution of positional substitution effects.

Medicinal Chemistry Oxazolidinone SAR Comparator Compound

Utility as a Defined Impurity or Degradation Standard for DuP-721 and Related 4-Acetyl Oxazolidinones

Synthetic routes to the 4-acetyl oxazolidinone DuP-721 and its analogs involve the construction of the 4-methyl (p-tolyl) intermediate or its synthetic equivalent before the methyl group is oxidized to the acetyl ketone [1]. Consequently, N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide is a predictable process-related impurity or degradation product in DuP-721. The quantifiable difference lies in the retention time in HPLC analysis and the distinct molecular ion (m/z 249 [M+H]+ for the methyl analog versus m/z 277 for the acetyl analog). Procuring this specific compound allows for unambiguous identification and quantification of this specific impurity, a capability not provided by generic oxazolidinone standards.

Analytical Chemistry Impurity Profiling Pharmaceutical Analysis

Primary Application Scenarios for Procuring N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide


Validating Oxazolidinone Antibacterial SAR and QSAR Models

Use as the definitive 4-methyl benchmark in quantitative SAR studies. As established in the foundational literature, this compound defines the potency floor for 4-monosubstituted analogs [1]. Its inclusion in a screening set is mandatory to calibrate computational models that predict the activity of novel, multiply-substituted antibacterial candidates, ensuring that predicted potency gains are measured against a well-defined, published standard rather than an arbitrary baseline.

Serving as a Reference Standard in Process Chemistry for DuP-721 Synthesis

Employ as a co-injection standard in HPLC assays to track the consumption of the 4-methyl intermediate during the oxidation step to DuP-721 (4-acetyl). The synthetic scheme in Park et al. (1992) explicitly illustrates this transformation, where the methyl group is a direct precursor to the ketone [1]. This allows process chemists to accurately determine reaction endpoints and yield, distinguishing the unreacted starting material from the desired product.

Calibrating LC-MS Impurity Profiling Methods for Oxazolidinone Drug Candidates

Utilize as a system suitability standard to establish limit of detection (LOD) and limit of quantification (LOQ) for 4-methyl oxazolidinone impurities. Its distinct molecular mass compared to acetyl, nitro, or halo analogs provides a unique marker for optimizing chromatographic resolution and mass spectrometric detection parameters, directly applicable to the pharmaceutical quality control of DuP-721 and related 4-acetylphenyl oxazolidinone antibacterials [1].

Quote Request

Request a Quote for N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.